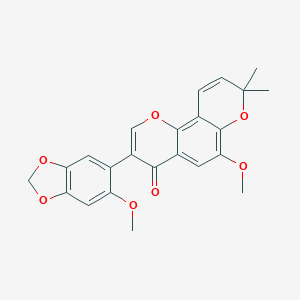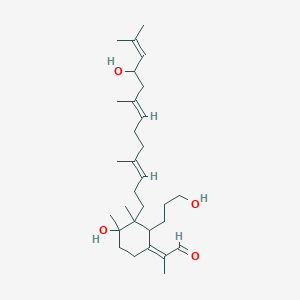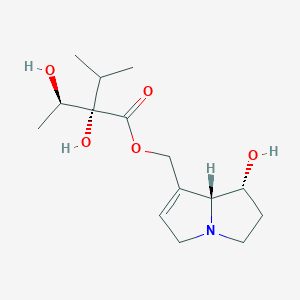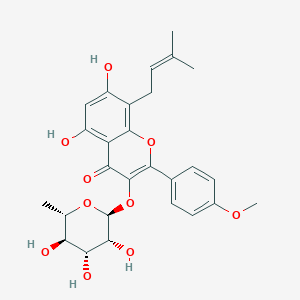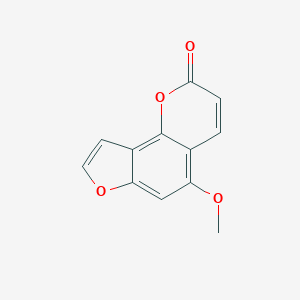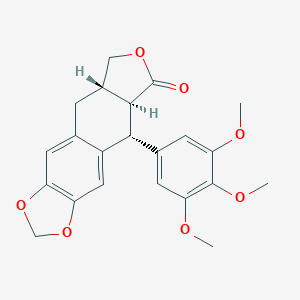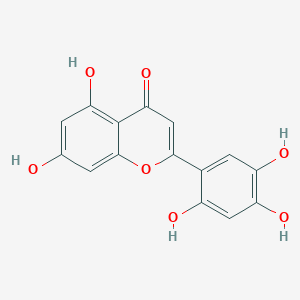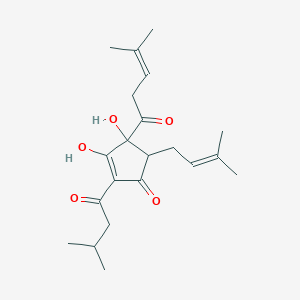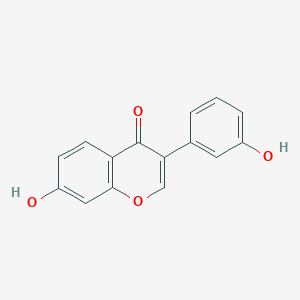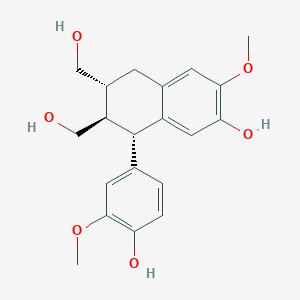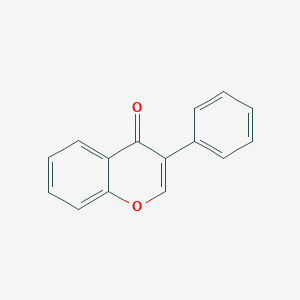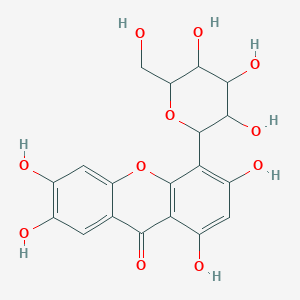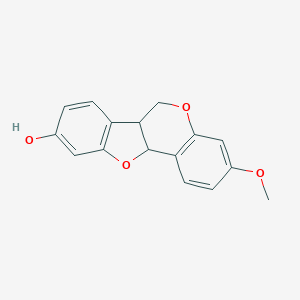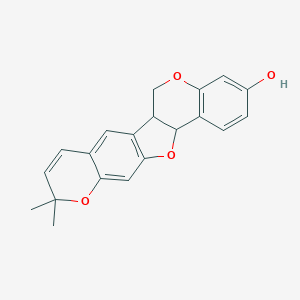
Isoneorautenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoneorautenol is a natural product that belongs to the family of sesquiterpenoids. It is a colorless liquid with a characteristic odor and is found in various plants, including the bark of the African tree Pteleopsis suberosa. Isoneorautenol has been shown to have various biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Isoneorautenol, along with other compounds isolated from the roots of the Nigerian plant Erythrina mildbraedii, demonstrates significant antimicrobial properties. This finding supports the traditional use of this plant in indigenous medicine in Nigeria (Mitscher et al., 1988).
Anticancer Activity
Research indicates that isoneorautenol exhibits potential anticancer properties. A study found that isoneorautenol, along with other prenylated pterocarpans from Erythrina addisoniae, induced apoptotic cell death in cancer cells, suggesting its role in anticancer therapy (Wätjen et al., 2007).
Antidiabetic Potential
Isoneorautenol has shown promising results in the management of diabetes. A study on the roots of Erythrina senegalensis revealed that isoneorautenol exhibited significant inhibitory potential against α-amylase, an enzyme relevant in diabetes management (Djoko et al., 2021).
Isoprenoid Pathway Research
Isoneorautenol is part of the diverse group of natural products known as isoprenoids. Studies on isoprenoids, including isoneorautenol, focus on their biosynthesis, engineering in microbial hosts, and potential commercial applications, such as in pharmaceuticals and crop protection (Withers & Keasling, 2007).
Biotechnological Applications
Isoneorautenol, being an isoprenoid, also plays a role in the field of biotechnology. Studies explore the metabolic engineering of isoprenoids in plants and microbes for various applications, including pharmaceuticals and industrial chemicals (Vickers et al., 2014).
Propiedades
Número CAS |
98755-24-9 |
|---|---|
Nombre del producto |
Isoneorautenol |
Fórmula molecular |
C20H18O4 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaen-17-ol |
InChI |
InChI=1S/C20H18O4/c1-20(2)6-5-11-7-14-15-10-22-17-8-12(21)3-4-13(17)19(15)23-18(14)9-16(11)24-20/h3-9,15,19,21H,10H2,1-2H3 |
Clave InChI |
WTKJOOHYNMPGLE-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC4C3COC5=C4C=CC(=C5)O)C |
SMILES canónico |
CC1(C=CC2=CC3=C(C=C2O1)OC4C3COC5=C4C=CC(=C5)O)C |
Sinónimos |
(-)-Isoneorautenol; (6aR,13aR)-6a,13a-Dihydro-10,10-dimethyl-6H,10H-furo[3,2-c:4,5-g']bis[1]benzopyran-3-ol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



